Cas no 3650-09-7 (Carnosic acid)
Carnosic acid Chemical and Physical Properties
Names and Identifiers
-
- CARNOSOLIC ACID
- 4a(2H)-Phenanthrenecarboxylic acid, 1,3,4,9,10,10a-hexahydro-5,6-dihydroxy-1,1-dimethyl-7-(1-methylethyl)-, (4aR,10aS)-
- (4aR,10aS)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid
- CARNOSIC ACID(P)
- CARNOSIC ACID(P)(NOW AVAILABLE IN GRAM SIZES)(P)
- salvin
- (4aR-trans)-1,3,4,9,10,10a-Hexahydro-5,6-dihydroxy-1,1-dimethyl-7-(1-methylethyl)-4a(2H)-phenanthrenecarboxylic acid
- Carnosic Acid (Synthetic)
- CARNOSIC ACID(P) PrintBack
- Carnosic acid from Rosmarinus officinalis
- Carnosic acid
- Carsonic acid
- RoseOx
- (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-1,3,4,9,10,10a-hexahydro-2H-phenanthrene-4a-carboxylic acid
- (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-4a-carboxylic Acid (Synthetic)
- (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-4a-carboxylic Acid
- [ "" ]
- LI791SXT24
- NSC694080
- (4aR,10aS)-5
- Salvia Acid
- (4aR,10aS)-5,6-dihydroxy-1,1-dimethyl-7-(propan-2-yl)-1,3,4,9,10,10a-hexahydrophenanthrene-4a(2H)-carboxylic acid
- 11,12-dihydroxy-13-isopropylpodocarpa-8,11,13-trien-17-oic acid
-
- MDL: MFCD02259459
- Inchi: 1S/C20H28O4/c1-11(2)13-10-12-6-7-14-19(3,4)8-5-9-20(14,18(23)24)15(12)17(22)16(13)21/h10-11,14,21-22H,5-9H2,1-4H3,(H,23,24)/t14-,20+/m0/s1
- InChI Key: QRYRORQUOLYVBU-VBKZILBWSA-N
- SMILES: O([H])C([C@@]12C3=C(C(=C(C([H])(C([H])([H])[H])C([H])([H])[H])C([H])=C3C([H])([H])C([H])([H])[C@@]1([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])([H])C2([H])[H])O[H])O[H])=O
- BRN: 2707918
Computed Properties
- Exact Mass: 332.19900
- Monoisotopic Mass: 332.199
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 500
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Functional 3D Acceptor Count: 2
- Functional 3D Anion Count: 1
- isomeric RMSD: 0.6
- CID conformational isomer Count: 17
- Topological Polar Surface Area: 77.8A^2
- Isotope Atom Count: 0
- Functional 3D Donor Count: 2
- Functional 3D hydrophobic Count: 2
- Functional 3D ring Count: 3
- Rotatable Bond Count: 3.2
- Surface Charge: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 77.8
- Molecular Weight: 638.7
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.184 g/cm3
- Melting Point: 190°C(lit.)
- Boiling Point: 506.4ºC at 760 mmHg
- Flash Point: 274.2ºC
- Refractive Index: 1.575
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- PSA: 77.76000
- LogP: 4.31610
- Sensitiveness: Sensitive to light
- Solubility: Not available
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
- pka: 4.14±0.40(Predicted)
Carnosic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
- Storage Condition:−20°C
Carnosic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0644-10mM*1mLinDMSO |
Carnosic acid |
3650-09-7 | 99.53% | 10mM*1mLinDMSO |
¥660 | 2021-07-09 | |
| MedChemExpress | HY-N0644-10mg |
Carnosic acid |
3650-09-7 | 98.74% | 10mg |
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| MedChemExpress | HY-N0644-50mg |
Carnosic acid |
3650-09-7 | 98.74% | 50mg |
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| Fluorochem | M01542-20mg |
Carnosic acid, Free acid |
3650-09-7 | 95% | 20mg |
£62.00 | 2022-02-28 | |
| Fluorochem | M01542-250mg |
Carnosic acid, Free acid |
3650-09-7 | 95% | 250mg |
£96.00 | 2022-02-28 | |
| Fluorochem | M01542-1g |
Carnosic acid, Free acid |
3650-09-7 | 95% | 1g |
£300.00 | 2022-02-28 | |
| Fluorochem | M01542-5g |
Carnosic acid, Free acid |
3650-09-7 | 95% | 5g |
£900.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C117958-100mg |
Carnosic acid |
3650-09-7 | ,≥97% | 100mg |
¥1606.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C117958-25mg |
Carnosic acid |
3650-09-7 | ,≥97% | 25mg |
¥504.90 | 2023-09-03 | |
| ChemFaces | CFN99102-20mg |
Carnosic acid |
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Carnosic acid Suppliers
Carnosic acid Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on Carnosic acid
Introduction to Carnosic Acid (CAS No. 3650-09-7)
Carnosic acid, with the chemical formula C₁₆H₁₈O₄, is a naturally occurring diterpene compound primarily found in certain species of plants, particularly in the genus *Rosmarinus* (rosemary) and *Salvia* (sage). This compound has garnered significant attention in the field of pharmaceutical research and nutraceutical applications due to its diverse biological activities and potential therapeutic benefits. The systematic name for this compound is 2-hydroxy-4,5-dimethyl-2-(4-methylpent-3-enyl)-cyclohexan-1-one, and its CAS number, 3650-09-7, serves as a unique identifier in chemical databases and literature.
The unique structural framework of carnosic acid, characterized by a cyclohexenone ring fused with an isopropyl group, contributes to its remarkable stability and reactivity. This structural feature enables carnosic acid to participate in various biochemical pathways, making it a subject of extensive interest in biochemical studies. Its molecular composition allows for interactions with multiple biological targets, which has been a focal point in recent research endeavors.
In recent years, carnosic acid has been extensively studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are byproducts of cellular metabolism that can cause oxidative stress and lead to cellular damage. Studies have demonstrated that carnosic acid can scavenge ROS effectively, thereby protecting cells from oxidative damage. This property has been particularly highlighted in research related to neuroprotection, where oxidative stress is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Moreover, the anti-inflammatory effects of carnosic acid have been a subject of considerable interest. Chronic inflammation is associated with numerous diseases, including cardiovascular disorders, arthritis, and certain types of cancer. Preclinical studies have indicated that carnosic acid can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. These findings have prompted further investigation into its potential as an anti-inflammatory agent.
Another area where carnosic acid has shown promise is in cardiovascular health. Research suggests that this compound may help improve endothelial function, which is essential for maintaining healthy blood vessel walls. By enhancing nitric oxide production and reducing oxidative stress, carnosic acid could contribute to lowering blood pressure and reducing the risk of atherosclerosis. These cardiovascular benefits have made carnosic acid an attractive candidate for therapeutic intervention in cardiovascular diseases.
The role of carnosic acid in cancer research is also noteworthy. Several studies have explored its potential anti-cancer properties by examining its effects on cell proliferation, apoptosis, and angiogenesis. Initial findings suggest that carnosic acid may inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting angiogenesis—the process by which tumors grow new blood vessels to supply nutrients. While these findings are promising, further research is needed to fully understand the mechanisms involved and to evaluate the safety and efficacy of carnosic acid as a cancer therapeutic agent.
In addition to its biological activities, the stability and bioavailability of carnosic acid make it a valuable component in cosmetic formulations. Its antioxidant properties help protect skin cells from damage caused by environmental stressors such as UV radiation and pollution. Furthermore, its anti-inflammatory effects may contribute to reducing signs of aging by alleviating inflammation-related skin conditions.
The extraction and synthesis of carnosic acid are areas of active research. Natural extraction from plant sources remains a common method due to the high purity levels achievable through processes such as supercritical CO₂ extraction. However, synthetic routes have also been developed to meet growing demand and ensure consistency in quality. Advances in synthetic chemistry have enabled the production of carnosic acid with high yields and purity, making it more accessible for industrial applications.
The regulatory landscape surrounding the use of carnosic acid varies by region but generally aligns with guidelines for food additives and cosmetic ingredients. In many countries, it is classified as Generally Recognized As Safe (GRAS) when used at appropriate levels. However, ongoing research continues to provide new insights into its safety profile and optimal usage guidelines.
Future directions in carnosic acid research include exploring its potential synergistic effects when combined with other bioactive compounds. Additionally, investigating novel delivery systems to enhance its bioavailability could expand its therapeutic applications. The development of targeted formulations that leverage the unique properties of carnosic acid may unlock new possibilities in treating various diseases.
In conclusion,Carnosic Acid (CAS No: 3650-09-7) stands as a remarkable natural product with multifaceted biological activities that have positioned it at the forefront of pharmaceutical and nutraceutical research. Its antioxidant, anti-inflammatory, cardiovascular protective properties, along with emerging findings in cancer research, underscore its potential as a therapeutic agent. As scientific understanding evolves,Carnosic Acid's role across different medical fields will likely continue to expand, driven by ongoing investigations into its mechanisms of action, synthetic methodologies, and applications in human health.
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